Home > Products > Screening Compounds P2340 > 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine
4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine - 2640814-88-4

4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

Catalog Number: EVT-6579245
CAS Number: 2640814-88-4
Molecular Formula: C18H22N8O
Molecular Weight: 366.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(E)-4-(2-(2-(5,8-dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor. [] It demonstrates excellent brain penetration and oral bioavailability, making it a promising candidate for treating schizophrenia. [] Research indicates its effectiveness in antagonizing MK-801-induced hyperlocomotion and attenuating the conditioned avoidance response (CAR) in rat models of schizophrenia. []

LDN-193189 (LDN; 4-[6-[4-(1-piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline)

Compound Description: LDN-193189 (LDN) is a potent and selective antagonist of the BMP receptor activin receptor–like kinase 3 (ALK3). [] Studies show that LDN effectively blocks SMAD phosphorylation in vitro and in vivo, leading to enhanced liver regeneration in a partial hepatectomy model. [] Additionally, LDN exhibits minimal impact on liver synthetic or metabolic function, making it a potential therapeutic agent for liver diseases. []

DMH2 (4-(2-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)ethyl)morpholine; VU0364849)

Compound Description: DMH2, also known as VU0364849, is an antagonist of the BMP receptor activin receptor–like kinase 3 (ALK3). [] It demonstrates the ability to block SMAD phosphorylation in vitro and in vivo, leading to enhanced liver regeneration after partial hepatectomy. [] These findings suggest its potential as a therapeutic agent for liver diseases.

VU0465350 (7-(4-isopropoxyphenyl)-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine; VU5350)

Compound Description: VU0465350, also referred to as VU5350, is another antagonist of the BMP receptor ALK3. [] It demonstrates efficacy in blocking SMAD phosphorylation both in vitro and in vivo, resulting in enhanced liver regeneration following partial hepatectomy. [] This suggests its potential application in treating liver diseases.

Overview

4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is a complex organic compound notable for its structural diversity and potential therapeutic applications. This compound contains multiple heterocyclic rings, specifically a pyrazolo[1,5-a]pyrazine, piperazine, pyridazine, and morpholine structure. Such a configuration suggests significant biological activity, particularly in the realm of medicinal chemistry.

Source and Classification

This compound is classified as a heterocyclic organic compound due to the presence of nitrogen atoms in its ring structures. It falls within the category of bioactive molecules that are being explored for their pharmacological properties, particularly as potential anti-cancer or anti-infective agents. Its synthesis and characterization have been documented in various scientific literature, highlighting its relevance in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine typically involves several key steps:

  1. Formation of Intermediates: The synthesis often begins with the formation of a pyrazolo[1,5-a]pyrazine derivative through condensation reactions involving appropriate precursors.
  2. Piperazine Ring Formation: The piperazine moiety is introduced through nucleophilic substitution reactions where the piperazine reacts with an activated halide or similar electrophile.
  3. Pyridazine and Morpholine Integration: The final structure is constructed by coupling the pyridazine and morpholine components, often employing coupling agents or catalysts to facilitate the reaction.

These methods can be adapted for both laboratory-scale synthesis and industrial production, which may require optimization for yield and purity.

Molecular Structure Analysis

Structure and Data

The molecular formula for 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine is C18H21N7OSC_{18}H_{21}N_{7}O_{S}, with a molecular weight of 383.5 g/mol.

Structural Features:

  • Pyrazolo[1,5-a]pyrazine Core: This component contributes to the compound's biological activity.
  • Piperazine Linkage: Enhances solubility and bioavailability.
  • Morpholine Ring: Often associated with improved pharmacokinetic properties.

The InChI Key for this compound is LUSIUJKPZWNQNU-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine can be explored through various reactions:

  1. Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Condensation Reactions: These are crucial in forming the pyrazine core from simpler precursors.
  3. Cyclization Reactions: Cyclization may occur during the synthesis process to form the fused ring structures characteristic of this compound.

Understanding these reactions is vital for optimizing synthetic routes and enhancing yields.

Mechanism of Action

Process and Data

The mechanism of action for 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine involves its interaction with specific biological targets:

  1. Enzyme Inhibition: This compound may inhibit certain kinases or phosphatases involved in cell signaling pathways.
  2. Receptor Modulation: It could modulate receptors that play roles in cell proliferation or apoptosis, contributing to its potential anti-cancer effects.

Research indicates that compounds with similar structures often exhibit significant interactions with cellular targets leading to therapeutic effects.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine include:

PropertyValue
Molecular FormulaC18H21N7OSC_{18}H_{21}N_{7}O_{S}
Molecular Weight383.5 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Chemical properties include stability under standard laboratory conditions but may vary based on pH and solvent used during reactions.

Applications

Scientific Uses

The potential applications of 4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine are primarily in medicinal chemistry:

  1. Anti-Cancer Research: Due to its structural similarity to known anticancer agents, it is being investigated for its efficacy against various cancer cell lines.
  2. Anti-Infective Agents: Its biological activity may also extend to treating infectious diseases by targeting specific pathogens.
  3. Drug Development: This compound serves as a lead structure for developing new pharmaceuticals aimed at various diseases.

Properties

CAS Number

2640814-88-4

Product Name

4-[6-(4-{pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyridazin-3-yl]morpholine

IUPAC Name

4-[6-(4-pyrazolo[1,5-a]pyrazin-4-ylpiperazin-1-yl)pyridazin-3-yl]morpholine

Molecular Formula

C18H22N8O

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C18H22N8O/c1-2-17(24-11-13-27-14-12-24)22-21-16(1)23-7-9-25(10-8-23)18-15-3-4-20-26(15)6-5-19-18/h1-6H,7-14H2

InChI Key

OUXLWAQHRPKTOO-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CN5C4=CC=N5

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C4=NC=CN5C4=CC=N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.